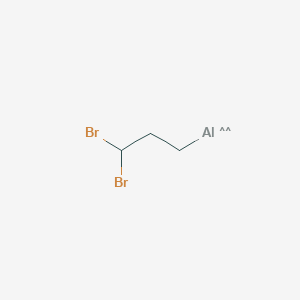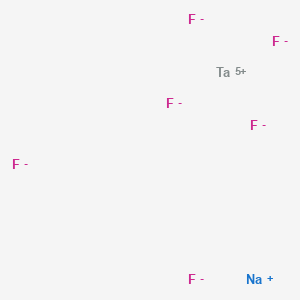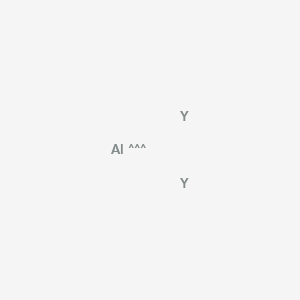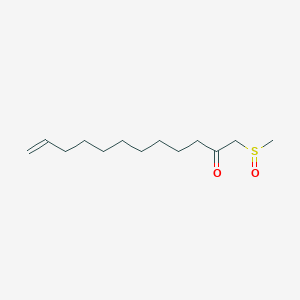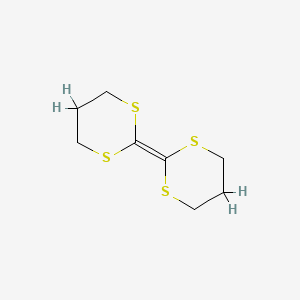
1,3-Dithiane, 2-(1,3-dithian-2-ylidene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dithiane, 2-(1,3-dithian-2-ylidene)-: is an organosulfur compound that features two 1,3-dithiane rings connected by a double bond. This compound is part of the dithiane family, which is known for its utility in organic synthesis, particularly as a protecting group for carbonyl compounds. The presence of sulfur atoms in the ring structure imparts unique chemical properties, making it a valuable intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: 1,3-Dithianes can be synthesized from carbonyl compounds (such as aldehydes and ketones) through a reaction with 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the removal of water to drive the formation of the dithiane ring. Common catalysts include p-toluenesulfonic acid, silica gel, and yttrium triflate .
Industrial Production Methods: Industrial production of 1,3-dithianes often employs similar methods but on a larger scale. The use of efficient and reusable catalysts, such as copper bis(dodecyl sulfate), allows for high yields and ease of operation without the need for organic solvents . This method is advantageous for large-scale synthesis due to its high chemoselectivity and operational simplicity.
化学反応の分析
Types of Reactions: 1,3-Dithianes undergo various chemical reactions, including:
Oxidation: Using reagents like potassium permanganate, osmium tetroxide, and chromium trioxide.
Substitution: Reacting with nucleophiles such as organolithium and organomagnesium reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with nickel or rhodium catalysts, zinc in hydrochloric acid, lithium aluminum hydride in ether.
Substitution: Organolithium reagents in dry ether, organomagnesium reagents in tetrahydrofuran.
Deprotection: Mercury(II) nitrate trihydrate in solid-state reactions, ferric or cupric nitrates in aqueous solutions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alkanes and alcohols.
Substitution: Various substituted dithianes.
Deprotection: Regenerated carbonyl compounds (aldehydes and ketones).
科学的研究の応用
1,3-Dithianes are widely used in scientific research due to their versatility:
Chemistry: As protecting groups for carbonyl compounds, facilitating multi-step organic syntheses.
Biology: Studying sulfur-containing compounds and their interactions with biological systems.
Medicine: Investigating potential therapeutic agents and drug intermediates.
Industry: Used in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals.
作用機序
The mechanism of action of 1,3-dithianes involves their ability to act as nucleophiles or electrophiles, depending on the reaction conditions. The sulfur atoms in the dithiane ring can stabilize negative charges, making them effective intermediates in various organic reactions. The compound can form stable carbanions when treated with strong bases, which can then participate in nucleophilic addition or substitution reactions .
類似化合物との比較
1,3-Dithiolane: Similar structure but with a five-membered ring.
1,4-Dithiane: Contains a six-membered ring with sulfur atoms at the 1 and 4 positions.
2-Trimethylsilyl-1,3-dithiane: A silylated derivative used in specific synthetic applications.
Uniqueness: 1,3-Dithiane, 2-(1,3-dithian-2-ylidene)- is unique due to its double-ring structure, which provides enhanced stability and reactivity compared to its analogs. This compound’s ability to form stable carbanions and participate in a wide range of chemical reactions makes it a valuable tool in organic synthesis.
特性
CAS番号 |
14859-19-9 |
|---|---|
分子式 |
C8H12S4 |
分子量 |
236.5 g/mol |
IUPAC名 |
2-(1,3-dithian-2-ylidene)-1,3-dithiane |
InChI |
InChI=1S/C8H12S4/c1-3-9-7(10-4-1)8-11-5-2-6-12-8/h1-6H2 |
InChIキー |
LXZGBOGGGFJOIE-UHFFFAOYSA-N |
正規SMILES |
C1CSC(=C2SCCCS2)SC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


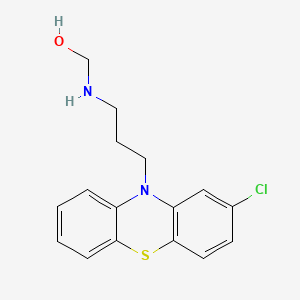

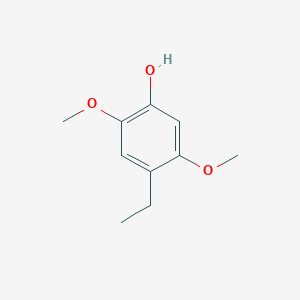

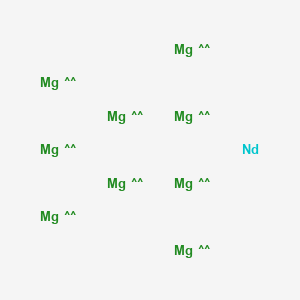
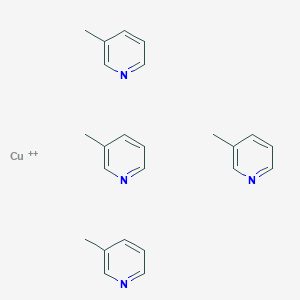
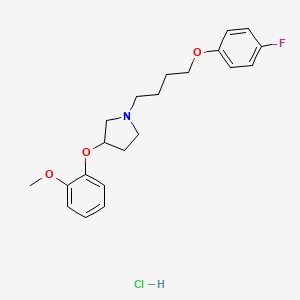

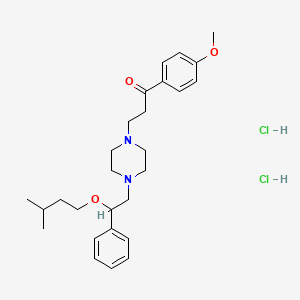
![Benzene, [(methoxyphenylmethyl)thio]-](/img/structure/B14714573.png)
